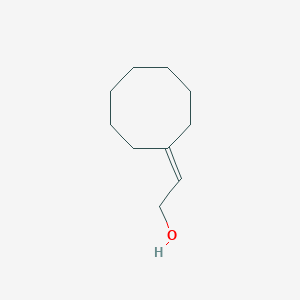

2-Cyclooctylideneethan-1-ol

説明

Structure

3D Structure

特性

CAS番号 |

174229-46-0 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC名 |

2-cyclooctylideneethanol |

InChI |

InChI=1S/C10H18O/c11-9-8-10-6-4-2-1-3-5-7-10/h8,11H,1-7,9H2 |

InChIキー |

BPKSFZABUHYHGY-UHFFFAOYSA-N |

正規SMILES |

C1CCCC(=CCO)CCC1 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 Cyclooctylideneethan 1 Ol and Analogues

Regioselective and Stereoselective Synthetic Pathways to 2-Cyclooctylideneethan-1-ol

The primary challenge in synthesizing 2-Cyclooctylideneethan-1-ol lies in the regioselective formation of the exocyclic double bond and the subsequent chemoselective reduction of a functional group to the desired alcohol. A common and effective retrosynthetic analysis disconnects the molecule at the double bond and the alcohol functionality. This leads to a two-stage synthetic strategy: first, an olefination reaction with cyclooctanone (B32682) to introduce the two-carbon side chain, typically as an α,β-unsaturated ester; second, the selective reduction of the ester moiety to the primary alcohol.

Olefination Reactions for Carbon-Carbon Double Bond Formation

The creation of the C=C double bond in the target structure is a critical step, most commonly achieved by reacting cyclooctanone with a two-carbon nucleophile. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are premier methods for this transformation, offering distinct advantages in terms of reactivity, stereoselectivity, and purification. mnstate.edu

The Wittig reaction utilizes a phosphorus ylide, or phosphorane, to convert aldehydes or ketones into alkenes. wikipedia.orglumenlearning.com For the synthesis of a precursor to 2-Cyclooctylideneethan-1-ol, cyclooctanone is treated with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane. The reaction proceeds through the formation of a betaine (B1666868) intermediate which collapses to a four-membered oxaphosphetane ring. lumenlearning.combu.edu This intermediate then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. bu.edu Stabilized ylides, which contain an electron-withdrawing group like an ester, are known to predominantly produce the thermodynamically more stable (E)-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgnih.gov These carbanions are generated by treating a phosphonate ester, such as triethyl phosphonoacetate, with a base. HWE reagents are generally more nucleophilic than the corresponding Wittig ylides. wikipedia.orgnih.gov A significant practical advantage of the HWE reaction is that the byproduct is a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed during aqueous workup, simplifying product purification. wikipedia.orgorganic-chemistry.org The HWE reaction is renowned for its high (E)-stereoselectivity when using stabilized phosphonates, making it a reliable method for constructing the target α,β-unsaturated ester intermediate. organic-chemistry.orgresearchgate.net

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium (B103445) Salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) | Phosphonate Ester (e.g., Triethyl phosphonoacetate) |

| Active Nucleophile | Phosphorus Ylide | Phosphonate Carbanion |

| Stereoselectivity (with stabilized reagents) | Predominantly (E)-alkene | Highly selective for (E)-alkene organic-chemistry.org |

| Byproduct | Triphenylphosphine oxide (Ph3P=O) | Dialkyl phosphate salt (e.g., (EtO)2PO2-) |

| Purification | Often requires chromatography to remove Ph3P=O | Byproduct is water-soluble, allowing for easy removal by aqueous extraction wikipedia.org |

Reductions of Activated Carboxylic Acid Derivatives to Form the Alcohol Moiety

Following the successful olefination to form an intermediate such as ethyl 2-cyclooctylideneacetate, the next step involves the reduction of the ester group to the primary alcohol. This transformation requires a reducing agent that is potent enough to reduce the ester without affecting the newly formed carbon-carbon double bond.

Diisobutylaluminium hydride (DIBAL-H) is a versatile and selective reducing agent. commonorganicchemistry.com Unlike lithium aluminum hydride, DIBAL-H is an electrophilic reductant. echemi.com The reaction begins with the coordination of the aluminum center to the carbonyl oxygen of the ester, which acts as a Lewis acid. chemistrysteps.comyoutube.com This coordination activates the carbonyl group, facilitating the subsequent intramolecular delivery of a hydride ion to the carbonyl carbon. youtube.com This process forms a stable tetrahedral hemiacetal intermediate. echemi.comchemistrysteps.com

The fate of this intermediate is highly dependent on the reaction conditions. At low temperatures (e.g., -78 °C) and with a stoichiometric amount (1 equivalent) of DIBAL-H, the reaction can be stopped at the aldehyde stage after acidic workup. chemistrysteps.commasterorganicchemistry.comchemistrysteps.com However, to achieve the full reduction to 2-Cyclooctylideneethan-1-ol, either an excess of DIBAL-H or higher reaction temperatures are necessary to drive the reaction past the aldehyde stage to the final alcohol. echemi.com

While DIBAL-H offers excellent selectivity, other hydride reagents are also effective for the ester-to-alcohol conversion. The choice of reagent depends on factors such as substrate compatibility, desired selectivity, and reaction scale.

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and highly reactive reducing agent capable of reducing esters to primary alcohols with ease. commonorganicchemistry.comlibretexts.org Its high reactivity, however, means it lacks selectivity and will reduce most other carbonyl functionalities in a molecule. commonorganicchemistry.com

Lithium Borohydride (LiBH₄): LiBH₄ is a milder reducing agent than LiAlH₄ but is significantly more reactive than sodium borohydride. commonorganicchemistry.com It is an effective reagent for the reduction of esters to alcohols and is soluble in ethereal solvents like THF. commonorganicchemistry.com

Sodium Borohydride (NaBH₄): Typically, NaBH₄ is not strong enough to reduce esters under standard conditions. commonorganicchemistry.comlibretexts.org However, its reducing power can be enhanced by using it in conjunction with certain additives or in specific solvent systems. For instance, a combination of NaBH₄ with iodine (I₂) or a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) can effectively reduce esters. researchgate.net

Borane Complexes (BH₃·THF or BH₃·SMe₂): Borane is another effective reagent for the reduction of carboxylic acid derivatives, including esters, to their corresponding alcohols. commonorganicchemistry.comresearchgate.net

| Reducing Agent | Relative Reactivity | Selectivity | Typical Solvents |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Very High | Low (reduces most carbonyls) commonorganicchemistry.com | Ethers (e.g., THF, Diethyl ether) |

| Diisobutylaluminium Hydride (DIBAL-H) | High | High (condition-dependent) commonorganicchemistry.com | Hydrocarbons (e.g., Toluene, Hexane), Ethers commonorganicchemistry.com |

| Borane (BH₃·THF) | High | Good (selective for carboxylic acid derivatives) | THF |

| Lithium Borohydride (LiBH₄) | Moderate | Good | Ethers (e.g., THF) commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Low (requires activation for esters) | High (selective for aldehydes/ketones) | Alcohols (e.g., MeOH, EtOH) commonorganicchemistry.com |

Multicomponent Reactions and Cascade Processes for Synthesis

Modern synthetic chemistry emphasizes efficiency through multicomponent reactions (MCRs) and cascade processes, which combine multiple bond-forming events in a single operation. nih.gov20.210.105beilstein-journals.org While a direct MCR for 2-Cyclooctylideneethan-1-ol is not established, a hypothetical cascade process can be designed based on known transformations.

A potential cascade could involve an intramolecular olefination. For instance, a linear precursor containing a ketone at one end and a phosphonate ester at the other could be synthesized. Upon addition of a base, an intramolecular HWE reaction would occur, simultaneously forming the eight-membered ring and the exocyclic double bond. Such a macrocyclization-olefination cascade would be an elegant and step-economical approach to the core carbocyclic structure.

Enantioselective Approaches to Chiral Derivatives of Cyclooctylideneethanols

While 2-Cyclooctylideneethan-1-ol itself is achiral, the development of enantioselective methods is crucial for synthesizing chiral analogues, which may possess valuable biological properties. Such syntheses aim to introduce one or more stereocenters in a controlled manner.

A powerful strategy for creating chiral derivatives involves the asymmetric addition of a two-carbon unit to the prochiral carbonyl of cyclooctanone. For example, the enantioselective alkynylation of cyclooctanone using a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a chiral catalyst can produce a chiral propargyl alcohol. uva.es This reaction creates a stereocenter at the carbon bearing the hydroxyl group. Subsequent stereoselective reduction of the alkyne to a (Z)- or (E)-alkene would yield a chiral allylic alcohol analogue of the target compound. This approach allows for the precise installation of chirality at a key position in the molecule, providing access to a range of enantiomerically enriched cyclooctylideneethanol derivatives. nih.gov

Another approach involves the use of chiral auxiliaries or reagents during the synthesis. For instance, employing a chiral phosphonate reagent in an HWE-type reaction could potentially induce diastereoselectivity, leading to a chiral product after subsequent transformations. The development of such methods is at the forefront of modern asymmetric synthesis. nih.gov

Green Chemistry Principles in the Synthesis of 2-Cyclooctylideneethan-1-ol

The synthesis of 2-Cyclooctylideneethan-1-ol traditionally may involve methods that utilize hazardous solvents and generate significant waste. Green chemistry offers a framework to mitigate these environmental impacts through innovative synthetic strategies.

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents in chemical processes. beyondbenign.org Organic solvents are often volatile, flammable, toxic, and contribute to environmental pollution. gctlc.org Consequently, the development of solvent-free reactions or the use of environmentally benign solvents is a key area of research.

Solvent-Free Approaches:

Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an ideal scenario in green synthesis. udel.edu One potential application for the synthesis of 2-Cyclooctylideneethan-1-ol is a solvent-free Wittig reaction. gctlc.orgudel.eduwvu.eduacs.org In this approach, an appropriate phosphonium ylide would be reacted with cyclooctanone. The reaction can be initiated by grinding the solid reactants together, a technique known as mechanochemistry. acs.org This method obviates the need for a solvent, thereby reducing waste and potential environmental contamination. udel.edu

Environmentally Benign Solvents:

When a solvent is necessary, the principles of green chemistry advocate for the use of non-toxic and biodegradable alternatives. beyondbenign.org For the synthesis of allylic alcohols like 2-Cyclooctylideneethan-1-ol, water and ethanol (B145695) are attractive options. beyondbenign.orgresearchgate.net Water is non-toxic, non-flammable, and readily available, making it an excellent choice for certain reactions. beyondbenign.org Ethanol, being biodegradable and having low toxicity, also serves as a greener alternative to chlorinated solvents or other volatile organic compounds. beyondbenign.orgresearchgate.net The use of such solvents can significantly reduce the environmental footprint of the synthesis. beyondbenign.org

The following table provides a comparative overview of different solvent systems that could be employed in the synthesis of 2-Cyclooctylideneethan-1-ol.

| Solvent System | Key Advantages | Potential Challenges |

| Solvent-Free (Mechanochemistry) | - Elimination of solvent waste- Reduced energy consumption- Potentially faster reaction rates | - Limited to solid-state reactions- May not be suitable for all substrates |

| Water | - Non-toxic and non-flammable- Environmentally safe- Readily available and inexpensive | - Poor solubility of some organic reactants- Potential for side reactions (e.g., hydrolysis) |

| Ethanol | - Biodegradable and low toxicity- Good solvent for many organic compounds | - Flammable- May require purification before use |

This table presents a conceptual comparison of potential solvent systems for the synthesis of 2-Cyclooctylideneethan-1-ol based on green chemistry principles.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Catalytic reactions are often superior to stoichiometric ones in this regard, as they can facilitate transformations with high selectivity and minimize the formation of byproducts.

Horner-Wadsworth-Emmons (HWE) Reaction:

A promising catalytic approach for the synthesis of 2-Cyclooctylideneethan-1-ol is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the use of a phosphonate-stabilized carbanion to react with an aldehyde or ketone, in this case, cyclooctanone. The HWE reaction offers several advantages over the traditional Wittig reaction. A key benefit is that the byproduct, a dialkylphosphate salt, is water-soluble and can be easily removed by extraction, simplifying the purification process and reducing the use of organic solvents. organic-chemistry.orgchem-station.com The HWE reaction is also known for its high E-selectivity, which is crucial for controlling the stereochemistry of the final product. wikipedia.orgorganic-chemistry.org

Transition Metal Catalysis:

Recent advancements in transition metal catalysis offer further opportunities for greening the synthesis of allylic alcohols. For instance, molybdenum-catalyzed allylic amination of tertiary allylic carbonates has been shown to proceed with high regioselectivity in ethanol, a green solvent. researchgate.net While this specific reaction produces an amine, the underlying principles of using a recyclable catalyst in an environmentally benign solvent could be adapted for the synthesis of 2-Cyclooctylideneethan-1-ol. researchgate.net Similarly, nickel-catalyzed reactions in water have been developed for the preparation of allylic amines from allylic alcohols, demonstrating the potential for aqueous-phase catalysis in this area. rsc.orgresearchgate.net

The table below summarizes the potential benefits of employing catalytic methodologies in the synthesis of 2-Cyclooctylideneethan-1-ol.

| Catalytic Methodology | Key Advantages for Atom Economy |

| Horner-Wadsworth-Emmons (HWE) Reaction | - High E-selectivity, minimizing stereoisomeric byproducts- Water-soluble phosphate byproduct, simplifying purification and reducing solvent use- Generally high yields |

| Transition Metal Catalysis (e.g., Mo, Ni) | - High catalytic efficiency, reducing the amount of catalyst needed- Potential for catalyst recycling, minimizing waste- Can be designed to operate in environmentally benign solvents like water or ethanol |

This table highlights the potential advantages of selected catalytic methods for improving the atom economy in the synthesis of 2-Cyclooctylideneethan-1-ol, based on established green chemistry principles.

Chemical Reactivity and Mechanistic Investigations of 2 Cyclooctylideneethan 1 Ol

Transformations Involving the Alkenyl Moiety

The cyclooctylidene double bond in 2-Cyclooctylideneethan-1-ol is a site of rich chemical reactivity, susceptible to attack by electrophiles and participation in a range of concerted and metal-catalyzed reactions.

Electrophilic Addition Reactions to the Cyclooctylidene Double Bond

The electron-rich π-system of the double bond readily undergoes electrophilic addition. The addition of protic acids, such as hydrogen halides (HX), proceeds through a mechanism involving the initial protonation of the double bond to form a tertiary carbocation intermediate. This intermediate is then attacked by the halide nucleophile. In accordance with Markovnikov's rule, the hydrogen atom adds to the less substituted carbon of the double bond (the terminal carbon of the ethylidene group), leading to the formation of the more stable tertiary carbocation on the cyclooctane (B165968) ring.

A representative reaction is the addition of hydrogen bromide:

| Reactant | Reagent | Product |

| 2-Cyclooctylideneethan-1-ol | HBr | 2-(1-bromocyclooctyl)ethan-1-ol |

This regioselectivity is a consequence of the stabilizing effect of the alkyl groups of the cyclooctane ring on the adjacent positive charge.

Cycloaddition Chemistry and Pericyclic Reactions

The alkenyl group of 2-Cyclooctylideneethan-1-ol can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic systems. wikipedia.orgnih.govslideshare.netlibretexts.orglibretexts.org For instance, in the Diels-Alder reaction, it can act as a dienophile, reacting with a conjugated diene. The stereochemistry of the resulting cyclohexene derivative is governed by the principles of orbital symmetry. libretexts.org

Photochemical [2+2] cycloadditions with other alkenes are also possible, leading to the formation of cyclobutane rings. libretexts.orglibretexts.org These reactions are typically initiated by the absorption of ultraviolet light, which promotes an electron to an excited state, allowing for a concerted, symmetry-allowed pathway. libretexts.orglibretexts.org

Olefin Metathesis and Cross-Coupling Reactions

Olefin metathesis, a Nobel prize-winning reaction, offers a versatile tool for the formation of new carbon-carbon double bonds. nih.govsigmaaldrich.commasterorganicchemistry.comnih.gov In the presence of a suitable ruthenium or molybdenum catalyst, 2-Cyclooctylideneethan-1-ol can undergo cross-metathesis with other olefins. sigmaaldrich.commasterorganicchemistry.com This reaction involves the "swapping" of the alkylidene fragments between the two reacting alkenes. masterorganicchemistry.com The outcome of the reaction, including the stereoselectivity of the newly formed double bond, is influenced by the nature of the catalyst and the reaction conditions.

The general scheme for a cross-metathesis reaction is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Cyclooctylideneethan-1-ol | R-CH=CH2 | Grubbs' Catalyst | 1-Cyclooctylidenebut-2-en-1-ol + Ethylene |

Reactions of the Hydroxyl Functional Group

The primary hydroxyl group in 2-Cyclooctylideneethan-1-ol is a versatile handle for a variety of chemical transformations, including oxidation to carbonyl compounds and derivatization to form ethers and esters.

Oxidation Pathways to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol can be controlled to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC), will selectively oxidize the primary alcohol to an aldehyde, 2-cyclooctylideneethanal.

Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), will further oxidize the initially formed aldehyde to the carboxylic acid, 2-cyclooctylideneacetic acid.

| Starting Material | Oxidizing Agent | Product |

| 2-Cyclooctylideneethan-1-ol | Pyridinium Chlorochromate (PCC) | 2-Cyclooctylideneethanal |

| 2-Cyclooctylideneethan-1-ol | Potassium Permanganate (KMnO4) | 2-Cyclooctylideneacetic acid |

Derivatization Reactions of the Alcohol (e.g., Etherification, Esterification)

The hydroxyl group can be readily converted into other functional groups. For example, Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, yields an ether.

Esterification, such as the Fischer esterification, involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst to form an ester. masterorganicchemistry.com This is a reversible equilibrium-controlled process. masterorganicchemistry.com

A typical esterification reaction is:

| Alcohol | Carboxylic Acid | Catalyst | Product |

| 2-Cyclooctylideneethan-1-ol | Acetic Acid | H2SO4 | 2-Cyclooctylideneethyl acetate |

Dehydration Reactions for Conjugated Diene Synthesis

The acid-catalyzed dehydration of 2-Cyclooctylideneethan-1-ol provides a direct route to the synthesis of conjugated dienes, specifically 1-vinylcyclooctene. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orglibretexts.org The mechanism proceeds through several key steps.

First, the hydroxyl group is protonated by the acid catalyst, forming an alkyloxonium ion. libretexts.orglibretexts.orgstudy.com This conversion of the hydroxyl group into a water molecule creates an excellent leaving group. Subsequently, the departure of the water molecule generates a resonance-stabilized allylic carbocation. The positive charge is delocalized between the terminal carbon of the ethylidene group and the carbon of the cyclooctane ring.

Finally, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from the carbon adjacent to the carbocation within the cyclooctane ring. study.comyoutube.com This proton abstraction leads to the formation of a new π-bond, resulting in a conjugated diene system. The primary product of this reaction is 1-vinylcyclooctene, a valuable monomer and intermediate in organic synthesis. Due to the E1 nature of the mechanism involving a carbocation intermediate, potential side reactions such as rearrangement could occur, although the formation of the conjugated system is often the driving force. libretexts.orgyoutube.com

| Reaction Step | Description | Intermediate/Product |

| 1. Protonation | The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the acid catalyst. | Alkyloxonium ion |

| 2. Formation of Carbocation | The alkyloxonium ion departs as a water molecule, a good leaving group, generating a resonance-stabilized allylic carbocation. | Allylic carbocation |

| 3. Deprotonation | A weak base removes a proton from the adjacent carbon on the cyclooctane ring, leading to the formation of a new double bond. | Conjugated diene (1-vinylcyclooctene) |

Rearrangement Reactions and Skeletal Modifications

The structure of 2-Cyclooctylideneethan-1-ol is amenable to various rearrangement reactions that facilitate significant skeletal modifications, including carbon-carbon bond formation and ring expansions or contractions.

Claisen Rearrangement of 2-Cycloalkylideneethanols

As a substituted allylic alcohol, 2-Cyclooctylideneethan-1-ol is an ideal substrate for the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. masterorganicchemistry.comname-reaction.comsynarchive.com This reaction involves heating the allylic alcohol with a trialkyl orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid. jk-sci.combioinfopublication.orgwikipedia.org

The reaction is initiated by the acid-catalyzed exchange of one of the alkoxy groups of the orthoester with the allylic alcohol, forming a mixed ketene acetal intermediate in situ. jk-sci.comtcichemicals.com This intermediate then undergoes a concerted, thermally-driven mdpi.commdpi.com-sigmatropic rearrangement. bioinfopublication.orgwikipedia.org The rearrangement proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the high stereoselectivity often observed in these reactions. bioinfopublication.org

The final product is a γ,δ-unsaturated ester, where the carbon chain has been elongated by two carbons. In the case of 2-Cyclooctylideneethan-1-ol, the reaction would yield an ester of (2-cycloocten-1-yl)butanoic acid. This transformation is highly valued in the synthesis of complex molecules and natural products for its ability to install new carbon centers with predictable stereochemistry. bioinfopublication.orgresearchgate.net

| Catalyst/Reagent | Intermediate | Reaction Type | Product |

| Triethyl orthoacetate, Propionic Acid (cat.) | Ketene acetal | mdpi.commdpi.com-Sigmatropic Rearrangement | γ,δ-Unsaturated ester |

Intramolecular Cyclization and Ring Expansion/Contraction

The carbocation intermediate generated during the acid-catalyzed dehydration of 2-Cyclooctylideneethan-1-ol can also be a branch point for other skeletal modifications. The inherent flexibility of the eight-membered cyclooctane ring allows for proximity between different parts of the ring, facilitating intramolecular reactions.

Intramolecular Cyclization: Under specific acidic conditions, the allylic carbocation could be trapped by the endocyclic double bond in a transannular cyclization. Such reactions are known for medium-sized rings like cyclooctadiene and can lead to the formation of bicyclic systems, such as bicyclo[3.3.0]octane or bicyclo[4.2.1]nonane derivatives. mdpi.com This pathway provides a route to complex bridged and fused ring systems from a relatively simple monocyclic precursor. nih.govthieme-connect.com

Ring Expansion/Contraction: Carbocation rearrangements can also lead to changes in ring size. For instance, a 1,2-alkyl shift within the cyclooctane framework could potentially lead to a ring-expanded nine-membered ring or a ring-contracted seven-membered ring with a side chain. While cyclooctane is relatively stable among medium-sized rings, such rearrangements are driven by the formation of a more stable carbocation. mdpi.com A specific example of a synthetically useful ring expansion is the Tiffeneau-Demjanov rearrangement, which can expand cyclooctane rings by one carbon. wikipedia.orgslideshare.netdbpedia.org This would, however, require prior modification of the substrate to a 1-aminomethyl-cycloalkanol. wikipedia.orgslideshare.net

Role as a Key Synthetic Intermediate

The diverse reactivity of 2-Cyclooctylideneethan-1-ol makes it a valuable building block for the construction of more complex molecular architectures, including natural products and spirocyclic systems.

Precursor in Complex Natural Product Synthesis

While direct applications of 2-Cyclooctylideneethan-1-ol in total synthesis are not extensively documented, the functional group array it possesses is highly relevant. The Johnson-Claisen rearrangement, for which it is a prime substrate, is a key strategic reaction in the synthesis of numerous natural products. For example, this rearrangement has been employed to construct crucial carbon-carbon bonds in the synthesis of sesquiterpenes and alkaloids like manzamine A. bioinfopublication.org The resulting γ,δ-unsaturated ester is a versatile intermediate that can be further elaborated into various functional groups found in complex terpenes and other natural products. bioinfopublication.orgresearchgate.net The cyclooctane ring itself is a structural motif present in a number of natural products, and 2-Cyclooctylideneethan-1-ol represents a functionalized starting point for their synthesis.

| Natural Product Class | Key Transformation | Resulting Intermediate |

| Terpenoids | Johnson-Claisen Rearrangement | γ,δ-Unsaturated ester |

| Alkaloids | Johnson-Claisen Rearrangement | γ,δ-Unsaturated ester |

Building Block for Spiroannulated Systems via Ozonolytic Cleavage and Intramolecular Aldol (B89426) Condensation

A powerful two-step sequence transforms 2-Cyclooctylideneethan-1-ol into a spiroannulated bicyclic system.

Step 1: Ozonolytic Cleavage: The first step is the ozonolysis of the exocyclic double bond. This reaction involves treating the compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide or zinc and water). youtube.com The ozonolysis cleaves the carbon-carbon double bond, replacing it with two carbonyl groups. This transformation converts 2-Cyclooctylideneethan-1-ol (after protection or oxidation of the alcohol) into a 1,3-dicarbonyl compound, specifically a derivative of 2-oxocyclooctane-1-carbaldehyde.

Step 2: Intramolecular Aldol Condensation: The resulting dicarbonyl compound is perfectly primed for an intramolecular aldol condensation. youtube.com Upon treatment with a base, an enolate is formed at one of the α-carbons. This enolate then acts as a nucleophile, attacking the other carbonyl group within the same molecule. youtube.com This cyclization is highly efficient for forming five- and six-membered rings. In this case, the attack of the enolate derived from the cyclooctanone (B32682) ring onto the aldehyde carbonyl would form a new five-membered ring. Subsequent dehydration (condensation) would yield a spirocyclic α,β-unsaturated ketone. This sequence provides a highly effective method for constructing spiro[4.7]dodecane skeletons, which are present in various natural products and medicinally relevant compounds. rsc.orgrsc.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of 2-Cyclooctylideneethan-1-ol, the FTIR spectrum is characterized by several key absorption bands that confirm its structure as an unsaturated alcohol.

The most prominent feature in the FTIR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is a result of intermolecular hydrogen bonding between alcohol molecules.

Another significant absorption is the C=C stretching vibration of the exocyclic double bond, which is expected to appear in the range of 1640-1680 cm⁻¹. The exact position of this peak can provide information about the substitution pattern of the double bond. The C-O stretching vibration of the primary alcohol group will typically be observed in the 1050-1150 cm⁻¹ region. Additionally, the spectrum will display characteristic C-H stretching vibrations for both sp² and sp³ hybridized carbons. The =C-H stretching of the vinylidene group appears above 3000 cm⁻¹, while the C-H stretches of the cyclooctane (B165968) ring and the ethyl group are found just below 3000 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for 2-Cyclooctylideneethan-1-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Alkene (C=C) | C=C Stretch | 1640-1680 |

| Alcohol (C-O) | C-O Stretch | 1050-1150 |

| Vinyl C-H | =C-H Stretch | > 3000 |

| Alkyl C-H | C-H Stretch | < 3000 |

Raman Spectroscopy for Unsaturation Characterization

Raman spectroscopy serves as a powerful complementary technique to FTIR, particularly for the characterization of non-polar bonds, such as the carbon-carbon double bond in 2-Cyclooctylideneethan-1-ol. The C=C stretching vibration, which may be weak in the IR spectrum, typically gives rise to a strong and sharp signal in the Raman spectrum, usually in the 1600-1680 cm⁻¹ region. This makes Raman spectroscopy an excellent tool for confirming the presence and nature of unsaturation within the molecule.

The intensity of the Raman signal for the C=C bond is related to the polarizability of the bond, which is generally high for multiple bonds. This technique can also be used to study the isomerization of the double bond. Furthermore, the C-H stretching vibrations of the vinylidene group and the cyclooctane ring will also be visible in the Raman spectrum, providing a comprehensive vibrational profile of the molecule.

Table 2: Key Raman Shifts for 2-Cyclooctylideneethan-1-ol

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Alkene (C=C) | C=C Stretch | 1600-1680 (strong) |

| Alkyl C-C | C-C Stretch | 800-1200 |

| Vinyl C-H | =C-H Stretch | ~3000-3100 |

| Alkyl C-H | C-H Stretch | ~2800-3000 |

X-ray Crystallography of Crystalline Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of 2-Cyclooctylideneethan-1-ol itself may be challenging due to its likely liquid state at room temperature, crystalline derivatives or metal complexes can be prepared for analysis.

Should a suitable crystal be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would unequivocally confirm the geometry of the exocyclic double bond and the conformation of the eight-membered cyclooctane ring. The cyclooctane ring is known to adopt several low-energy conformations, such as the boat-chair and boat-boat forms, and crystallographic data would reveal the preferred conformation in the solid state.

Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the supramolecular architecture. While no specific crystallographic data for 2-Cyclooctylideneethan-1-ol is publicly available, studies on similar functionalized cyclooctane derivatives have provided valuable structural information.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of 2-Cyclooctylideneethan-1-ol and for the separation of potential isomers or enantiomers.

Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a primary technique for assessing the purity of volatile compounds like 2-Cyclooctylideneethan-1-ol. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). GC-MS would further provide the mass spectrum of the compound, confirming its molecular weight and providing fragmentation patterns useful for structural elucidation.

High-performance liquid chromatography (HPLC) is another powerful tool for purity assessment. For an alcohol like 2-Cyclooctylideneethan-1-ol, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be a suitable method. Detection is typically achieved using a UV detector, as the double bond provides a chromophore, or a refractive index detector.

The exocyclic double bond in 2-Cyclooctylideneethan-1-ol does not create a stereocenter. However, if the molecule were to be modified to introduce a chiral center, for instance, through epoxidation of the double bond, chiral chromatography would be indispensable for separating the resulting enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for this purpose. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers. The relative peak areas in the chromatogram would then be used to determine the enantiomeric excess (ee) of the sample.

Alternatively, chiral gas chromatography can also be employed for the separation of volatile enantiomers, often after derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Theoretical and Computational Chemistry Studies of 2 Cyclooctylideneethan 1 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. For 2-Cyclooctylideneethan-1-ol, DFT calculations at a level such as B3LYP/6-311++G(d,p) would be employed to optimize the molecular geometry and compute key electronic properties.

The analysis would focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich regions, which in this molecule would be the π-system of the carbon-carbon double bond and the lone pairs of the oxygen atom. The LUMO, conversely, would be centered on the antibonding orbitals of the double bond. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution. The MEP map would highlight the electron-rich, nucleophilic sites (in red), such as the region around the hydroxyl oxygen, and the electron-deficient, electrophilic sites (in blue), primarily around the acidic hydroxyl hydrogen. This information is crucial for predicting how the molecule interacts with other reagents.

Table 1: Hypothetical Electronic Properties of 2-Cyclooctylideneethan-1-ol Calculated via DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Reflects the molecule's electronic stability and resistance to excitation. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron; relates to susceptibility to oxidation. |

| Electron Affinity | -1.2 eV | Energy released upon adding an electron; relates to susceptibility to reduction. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Conformational Analysis of the Cyclooctane (B165968) Ring and Alkene Geometry

The cyclooctane ring is known for its conformational complexity, with several low-energy conformers being accessible. wikipedia.orgresearchgate.net Computational studies have identified the boat-chair as the most stable conformation for cyclooctane itself. ic.ac.uk For 2-Cyclooctylideneethan-1-ol, the presence of the rigid sp²-hybridized exocyclic carbon and the ethanol (B145695) substituent introduces additional steric and torsional strain, which would modify the conformational landscape.

A systematic conformational search using molecular mechanics (MM) followed by geometry optimization of the resulting low-energy structures with DFT would be performed. The most likely stable conformers would be variations of the boat-chair (BC) and twist-boat-chair (TBC) arrangements. The relative energies of these conformers would be calculated to determine their equilibrium populations at a given temperature. The geometry of the alkene portion, including the planarity and the bond angles, would also be analyzed to assess any strain induced by the ring.

Table 2: Hypothetical Relative Energies of 2-Cyclooctylideneethan-1-ol Conformers

| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |

| Boat-Chair 1 (BC1) | 0.00 | Global minimum; substituent in a pseudo-equatorial position. |

| Boat-Chair 2 (BC2) | 1.5 | Substituent in a pseudo-axial position. |

| Twist-Boat-Chair 1 (TBC1) | 2.1 | Twisted ring structure to alleviate transannular strain. |

| Crown | 3.5 | Higher energy due to eclipsing interactions. |

Reaction Mechanism Elucidation through Computational Modeling

A plausible synthetic route to 2-Cyclooctylideneethan-1-ol is the Wittig reaction between cyclooctanone (B32682) and a phosphorus ylide derived from 2-bromoethanol, followed by deprotection. Computational modeling can provide a detailed understanding of this reaction's mechanism. masterorganicchemistry.comcomporgchem.com

The mechanism of the Wittig reaction involves the formation of a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. comporgchem.com Using DFT, the potential energy surface of this reaction would be explored to locate the stationary points, including reactants, intermediates, transition states (TS), and products.

Transition state theory would be used to calculate the activation energies (ΔG‡) for each step. For instance, the energy barrier for the initial C-C bond formation to give the betaine and the subsequent barrier for the ring closure to the oxaphosphetane would be determined. This analysis reveals the rate-determining step of the reaction and provides insight into the reaction kinetics. comporgchem.com

Table 3: Hypothetical Activation Energies for the Wittig Synthesis of a 2-Cyclooctylideneethan-1-ol Precursor

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) | Description |

| Ylide addition | TS1 | 15.2 | Formation of the C-C bond to create the betaine intermediate. |

| Oxaphosphetane formation | TS2 | 5.8 | Ring closure of the betaine intermediate. |

| Product formation | TS3 | 12.5 | Decomposition of the oxaphosphetane to alkene and phosphine (B1218219) oxide. |

Prediction of Regio- and Stereoselectivity in Chemical Transformations

The Wittig reaction can produce both E and Z isomers of the resulting alkene. The stereochemical outcome is often dependent on the nature of the ylide and the reaction conditions. Computational chemistry can predict this stereoselectivity by comparing the energies of the transition states leading to the different stereoisomers. researchgate.net The pathway with the lower activation energy will be the kinetically favored one, and its corresponding product will be the major isomer. For the synthesis of 2-Cyclooctylideneethan-1-ol, the model would likely predict a preference for the Z-isomer if an unstabilized ylide is used, consistent with established mechanisms. researchgate.net

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are routinely used to predict spectroscopic data, which serves as a powerful tool for structure verification. nih.gov

DFT calculations, using methods like Gauge-Including Atomic Orbital (GIAO), can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Similarly, the vibrational frequencies from a DFT calculation can be used to simulate the infrared (IR) spectrum. These predicted spectra can be compared with experimental data to confirm the identity and structure of the synthesized compound. Time-dependent DFT (TD-DFT) can also predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions. researchgate.net

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for 2-Cyclooctylideneethan-1-ol

| Spectrum Type | Assignment | Calculated Value | Experimental Value |

| ¹H NMR | =CH- | 5.35 ppm | 5.32 ppm |

| -CH₂-O- | 3.68 ppm | 3.65 ppm | |

| -OH | 1.80 ppm | 1.78 ppm | |

| Ring Allylic CH₂ | 2.25 ppm | 2.21 ppm | |

| ¹³C NMR | =C(ring) | 142.1 ppm | 141.8 ppm |

| =CH- | 121.5 ppm | 121.2 ppm | |

| -CH₂-O- | 60.8 ppm | 60.5 ppm | |

| IR | O-H stretch | 3350 cm⁻¹ | 3345 cm⁻¹ |

| C-H stretch (sp²) | 3025 cm⁻¹ | 3022 cm⁻¹ | |

| C=C stretch | 1660 cm⁻¹ | 1658 cm⁻¹ | |

| C-O stretch | 1055 cm⁻¹ | 1052 cm⁻¹ |

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of solute-solvent interactions and conformational dynamics in solution. acs.org An MD simulation of 2-Cyclooctylideneethan-1-ol would be performed by placing the molecule in a box of explicit solvent molecules (e.g., water or ethanol) and solving Newton's equations of motion for the system.

These simulations can reveal how solvent molecules arrange themselves around the solute. researchgate.net For 2-Cyclooctylideneethan-1-ol in water, MD would show the formation of strong hydrogen bonds between the hydroxyl group and surrounding water molecules. nih.gov It would also illustrate the hydrophobic effect, where water molecules form a structured cage around the nonpolar cyclooctylidene moiety. Furthermore, MD simulations can track the conformational changes of the cyclooctane ring in solution, revealing whether the solvent stabilizes certain conformers over others. acs.org

Table 5: Hypothetical Solvent Interaction Analysis from Molecular Dynamics Simulations

| Solvent | Key Interaction Type | Average H-Bond Lifetime (ps) | Observation |

| Water | Solute-Solvent Hydrogen Bonding | 2.5 | Strong, directional H-bonds from the -OH group to water. |

| Hydrophobic Solvation | N/A | Ordered water structure around the hydrocarbon ring. | |

| Ethanol | Solute-Solvent Hydrogen Bonding | 3.1 | H-bonding with solvent; potential for solvent to act as H-bond donor and acceptor. |

| Hexane | Van der Waals Interactions | N/A | Dispersive forces dominate; less specific interactions. |

Potential Applications of 2 Cyclooctylideneethan 1 Ol in Specialized Chemical Fields

Role in the Synthesis of Specialty Chemicals and Intermediates

2-Cyclooctylideneethan-1-ol, a functionalized cyclooctane (B165968) derivative, holds potential as a versatile intermediate in the synthesis of a variety of specialty chemicals. The inherent reactivity of its constituent functional groups—a primary alcohol and an exocyclic double bond—provides multiple avenues for chemical modification. The cyclooctane scaffold itself is a recurring motif in a number of complex molecules, and its derivatives have been explored for the synthesis of compounds with interesting biological activities. For instance, various cyclooctanone (B32682) and cyclooctane-based heterocycles have been synthesized and investigated for their antimicrobial properties. nih.gov

The primary alcohol group in 2-Cyclooctylideneethan-1-ol can undergo a range of common organic transformations. Oxidation could yield the corresponding aldehyde or carboxylic acid, which are valuable precursors for further synthetic elaborations. Esterification and etherification reactions would allow for the introduction of a wide array of functional groups, potentially leading to the synthesis of novel fragrances, plasticizers, or other fine chemicals.

The exocyclic double bond provides another site for chemical modification. It can participate in various addition reactions, such as hydrogenation to the corresponding saturated alcohol, or halogenation to introduce reactive handles for subsequent nucleophilic substitution reactions. Furthermore, the double bond could be a substrate for reactions like epoxidation, leading to the formation of an epoxide which can be further functionalized. The combination of these reactive sites makes 2-Cyclooctylideneethan-1-ol a promising building block for the construction of more complex molecular architectures.

Exploration in Materials Science and Polymer Chemistry

The unique structural features of 2-Cyclooctylideneethan-1-ol make it an interesting candidate for exploration in the fields of materials science and polymer chemistry. The presence of a polymerizable double bond and a functionalizable hydroxyl group within the same molecule opens up possibilities for the creation of novel polymers with tailored properties.

As a Monomer or Cross-Linking Agent

One of the most promising potential applications of 2-Cyclooctylideneethan-1-ol is as a monomer in ring-opening metathesis polymerization (ROMP). ROMP of cyclooctene (B146475) and its derivatives is a well-established method for the synthesis of polyolefins with controlled molecular weights and architectures. rsc.orgumn.eduresearchgate.netresearchgate.netrsc.org The resulting polymers from the ROMP of 2-Cyclooctylideneethan-1-ol would feature pendant hydroxyl groups along the polymer backbone. These hydroxyl groups can significantly alter the properties of the resulting polymer, for instance by increasing its polarity and hydrophilicity. Moreover, these hydroxyl groups can serve as points for post-polymerization modification, allowing for the grafting of other molecules to create functional materials.

The bifunctional nature of 2-Cyclooctylideneethan-1-ol also suggests its potential use as a cross-linking agent. Cross-linking is a crucial process in polymer chemistry for creating network structures that impart desirable properties such as increased strength, elasticity, and thermal stability. In a polymerization reaction, the exocyclic double bond of 2-Cyclooctylideneethan-1-ol could be incorporated into a polymer chain, while the hydroxyl group could participate in a separate reaction to form cross-links between polymer chains. For example, the hydroxyl groups could react with diisocyanates to form polyurethane networks or with dicarboxylic acids to form polyester (B1180765) networks. The use of a cyclooctylidene-based cross-linker could influence the mechanical properties of the resulting network due to the conformational flexibility of the eight-membered ring.

In the Development of Novel Functional Materials

The incorporation of 2-Cyclooctylideneethan-1-ol into polymers could lead to the development of novel functional materials with a range of potential applications. The presence of hydroxyl groups along the polymer backbone can be exploited to create materials with enhanced adhesive properties. Functionalization of polycyclooctene with polar hydroxyl groups has been shown to significantly improve adhesive strength. umass.edu

Furthermore, polymers derived from 2-Cyclooctylideneethan-1-ol could find applications in the biomedical field. The hydroxyl groups can be used to attach bioactive molecules, such as drugs or targeting ligands. The biocompatibility of such polymers would need to be investigated, but the potential to create functionalized materials for applications like drug delivery or tissue engineering is significant. The use of trans-cyclooctene (B1233481) derivatives in bioorthogonal chemistry for creating hydrogels for cell encapsulation highlights the potential of cyclooctene-based systems in biomedical applications. nih.gov

The ability to tune the properties of polymers derived from 2-Cyclooctylideneethan-1-ol through copolymerization with other monomers or through post-polymerization modification of the hydroxyl groups offers a versatile platform for the design of new materials with specific functionalities.

Catalysis and Ligand Design Based on the Cyclooctylidene Scaffold

The cyclooctylidene scaffold present in 2-Cyclooctylideneethan-1-ol can be envisioned as a core structure for the design of novel ligands for catalysis. The eight-membered ring can provide a unique steric and electronic environment around a metal center, potentially influencing the activity and selectivity of a catalyst.

Application in Metal-Mediated or Organocatalytic Reactions

The hydroxyl group of 2-Cyclooctylideneethan-1-ol can be chemically transformed into a variety of coordinating groups to create new ligands. For example, it could be converted to a phosphine (B1218219), an amine, or a thiol, which are all common coordinating groups in transition metal catalysis. The resulting ligands would possess a bulky cyclooctylidene group, which could be beneficial in controlling the coordination sphere of a metal catalyst and influencing the outcome of a catalytic reaction. For instance, in cross-coupling reactions, the steric bulk of the ligand can promote reductive elimination and prevent beta-hydride elimination, leading to higher yields of the desired product.

While less explored, the cyclooctylidene scaffold could also be incorporated into the design of organocatalysts. The rigid, yet flexible, nature of the eight-membered ring could be used to create a well-defined chiral environment in an asymmetric organocatalyst. For example, the hydroxyl group could be used as a handle to attach a chiral auxiliary, and the resulting molecule could be used to catalyze stereoselective reactions.

Green Solvents and Sustainable Processes for Compound Utilization

In the context of green chemistry, 2-Cyclooctylideneethan-1-ol exhibits several properties that make it a candidate for use as a green solvent or in sustainable chemical processes. Alcohols, in general, are often considered to be more environmentally benign solvents compared to many volatile organic compounds (VOCs). researchgate.net

As a higher alcohol with a significant molecular weight, 2-Cyclooctylideneethan-1-ol is expected to have a high boiling point and low volatility. britannica.com High-boiling point solvents are often preferred in industrial processes as they reduce solvent loss through evaporation and minimize worker exposure to volatile fumes. wikipedia.org Furthermore, the hydroxyl group allows for hydrogen bonding, which can influence its solvency properties. libretexts.org

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in exploring the chemistry of 2-cyclooctylideneethan-1-ol is the development of efficient and environmentally benign synthetic methodologies. Traditional approaches to similar allylic alcohols often rely on Wittig-type reactions, which can generate stoichiometric amounts of phosphine (B1218219) oxide waste. Future research should focus on catalytic and atom-economical methods.

For instance, transition-metal-catalyzed carbonyl olefinations of cyclooctanone (B32682) with a suitable two-carbon component could offer a more direct and sustainable route. Another promising avenue is the use of greener allylating agents. The development of methods that utilize allyl alcohol or its derivatives, such as allyl carbonates or acetates, in the presence of suitable catalysts could minimize the formation of halide waste associated with classical Grignard-type additions. mdpi.com Furthermore, the direct synthesis from glycerol, a renewable feedstock, is an emerging sustainable approach for producing allyl alcohol, which could potentially be adapted for the synthesis of more complex allylic alcohols like 2-cyclooctylideneethan-1-ol. ki.si

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Carbonyl Olefination | Atom economy, reduced waste | Catalyst development, substrate scope |

| Green Allylating Agents | Avoidance of halide waste | Catalyst efficiency and selectivity |

| Bio-based Feedstocks | Use of renewable resources | Development of selective transformations |

Exploration of Novel Reactivity Patterns and Transformations

The exocyclic double bond and the hydroxyl group in 2-cyclooctylideneethan-1-ol are ripe for exploration of novel reactivity. While standard transformations of allylic alcohols, such as epoxidation and dihydroxylation, are anticipated, the unique conformational flexibility of the cyclooctane (B165968) ring may lead to unexpected stereochemical outcomes.

Future investigations could focus on transition-metal-catalyzed reactions that exploit the allylic C-H bonds for functionalization, a strategy that is gaining traction for its efficiency. organic-chemistry.org Moreover, rearrangement reactions, such as the semi-pinacol rearrangement, could be investigated to access structurally diverse carbonyl compounds from this precursor. researchgate.net The development of one-pot, multi-component reactions involving 2-cyclooctylideneethan-1-ol could also lead to the rapid assembly of complex molecular scaffolds. nih.gov

Asymmetric Synthesis of Enantiopure 2-Cyclooctylideneethan-1-ol Derivatives

The synthesis of enantiomerically pure derivatives of 2-cyclooctylideneethan-1-ol represents a significant challenge and a key area for future research. The development of catalytic asymmetric methods for the synthesis of axially chiral cycloalkylidenes is an emerging field that could be applied to this system. researchgate.net

Potential strategies could involve the asymmetric reduction of a corresponding enone precursor using chiral catalysts or the kinetic resolution of racemic 2-cyclooctylideneethan-1-ol. Another approach could be the enantioselective addition of a two-carbon nucleophile to cyclooctanone, mediated by a chiral ligand. The successful development of such methods would open the door to investigating the chiroptical properties and potential applications of these chiral molecules in asymmetric catalysis or as building blocks for chiral natural products.

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Isotopic Labeling

A deep understanding of the reaction mechanisms involving 2-cyclooctylideneethan-1-ol is crucial for the rational design of new reactions and catalysts. Advanced techniques such as ultrafast spectroscopy could be employed to study the dynamics of transient intermediates in real-time. For example, in a palladium-catalyzed allylic substitution, ultrafast spectroscopy could provide insights into the formation and dynamics of the π-allyl palladium intermediate. mdpi.com

Isotopic labeling studies would also be invaluable for elucidating reaction pathways. For instance, in isomerization reactions, deuterium labeling could help to distinguish between different proposed mechanisms, such as those involving metal-hydride addition-elimination or sigmatropic rearrangements. researchgate.net Computational studies, particularly Density Functional Theory (DFT) calculations, would complement these experimental approaches by providing detailed energetic profiles of reaction pathways. researchgate.net

Integration of 2-Cyclooctylideneethan-1-ol into Complex Molecular Architectures

The cyclooctane ring is a common feature in a variety of natural products, many of which exhibit interesting biological activities. acs.org The functionalized exocyclic double bond of 2-cyclooctylideneethan-1-ol makes it an attractive building block for the synthesis of such complex molecules. Future research could focus on utilizing this compound in the total synthesis of natural products containing an eight-membered ring.

Strategies could involve leveraging the allylic alcohol for further functionalization and ring-forming reactions, such as ring-closing metathesis, to construct bicyclic or polycyclic systems. beilstein-journals.org The diastereoselective functionalization of the cyclooctane ring, directed by the hydroxyl group, is another area that warrants investigation for the construction of stereochemically rich complex molecules. nih.gov The development of efficient methods to incorporate this motif could significantly streamline the synthesis of important therapeutic agents and natural products. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。